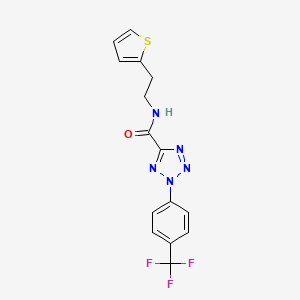

N-(2-(thiophen-2-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

"N-(2-(Thiophen-2-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide" is a heterocyclic compound featuring a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group and a thiophene-containing ethyl carboxamide side chain. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties such as oral bioavailability . The trifluoromethyl (CF₃) group contributes to increased lipophilicity and resistance to oxidative metabolism, while the thiophene moiety may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5OS/c16-15(17,18)10-3-5-11(6-4-10)23-21-13(20-22-23)14(24)19-8-7-12-2-1-9-25-12/h1-6,9H,7-8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTIUVMYDSZLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(thiophen-2-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (commonly referred to as compound 1) is a novel organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a thiophene ring and a trifluoromethyl-substituted phenyl group, makes it an interesting candidate for various biological applications, including anticancer and antimicrobial activities.

Molecular Characteristics

- Molecular Formula : C15H12F3N5OS

- Molecular Weight : 367.35 g/mol

- IUPAC Name : N-(2-thiophen-2-ylethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide

Biological Activity Overview

The biological activity of compound 1 has been evaluated in several studies, focusing on its potential as an anticancer agent, its antimicrobial properties, and its mechanism of action against specific biological targets.

Anticancer Activity

Recent research indicates that compound 1 exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.3 | Inhibition of topoisomerase II activity |

| A549 (lung cancer) | 10.8 | Disruption of cell cycle progression |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II .

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial efficacy. Studies have demonstrated its effectiveness against several pathogenic microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism is thought to involve disruption of the microbial cell membrane integrity and inhibition of essential metabolic pathways .

Study on Anticancer Activity

A significant study published in a peer-reviewed journal assessed the anticancer activity of compound 1 against various human tumor cell lines. The results indicated that compound 1 exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Mechanistic Insights

Further mechanistic studies revealed that compound 1 interacts with specific cellular targets, including:

- Thioredoxin Reductase (TrxR) : This enzyme is crucial for maintaining redox homeostasis in cells. Inhibition by compound 1 leads to increased oxidative stress and subsequent apoptosis in cancer cells .

- DNA Topoisomerase II : Compound 1 was found to stabilize the DNA-topoisomerase complex, leading to DNA strand breaks and cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations

Core Heterocycle Differences :

- The tetrazole core in the target compound offers distinct electronic properties compared to thiazole () or triazole () cores. Tetrazoles exhibit higher nitrogen content, which may enhance hydrogen-bonding interactions in biological targets .

- Thiazole-containing analogs () demonstrate antibacterial and kinase inhibitory activities, suggesting that substituting tetrazole for thiazole could alter target selectivity or potency.

Impact of Substituents: The trifluoromethyl group (common in the target and Compound 8, ) enhances lipophilicity and metabolic stability, likely contributing to prolonged half-lives in vivo . The absence of a nitro group in the target compound may reduce off-target toxicity.

Synthetic Pathways :

- The target compound’s synthesis likely involves coupling a tetrazole-carboxylic acid derivative with a thiophen-2-yl ethylamine, analogous to HATU-mediated amide bond formation () .

- In contrast, thiazole derivatives () are synthesized via Hantzsch thiazole formation, followed by carboxamide coupling .

Biological Activity Trends :

- Thiazole carboxamides with nitro groups () exhibit IC₅₀ values in the low µM range against bacterial strains, whereas trifluoromethyl-substituted analogs (Compound 8) show improved stability but comparable efficacy .

- The tetrazole core in the target compound may confer unique pharmacokinetic advantages, such as resistance to hydrolysis, which is critical for oral drug development .

Data Table: Comparative Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.